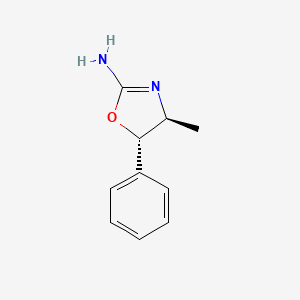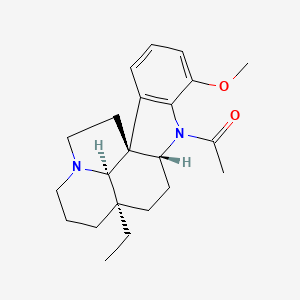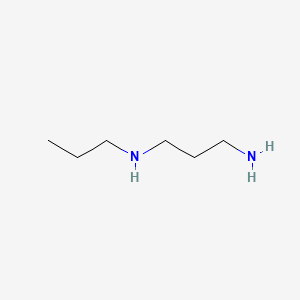
N-Propil-1,3-propandiamina
Descripción general
Descripción
N-Propyl-1,3-propanediamine is a chemical compound with potential applications in various fields of chemistry and materials science. Its properties and reactions with other substances provide insights into its versatility and utility.
Synthesis Analysis
The synthesis of N-Propyl-1,3-propanediamine derivatives involves various chemical reactions that yield functionalized compounds. These synthetic pathways enable the production of molecules with desired properties for specific applications. For example, the synthesis and characterization of complexes with N-Propyl-1,3-propanediamine ligands have been reported, highlighting the compound's role in forming complexes with metals (Kaczmarek et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of N-Propyl-1,3-propanediamine and its derivatives provides insights into their chemical behavior and potential applications. For instance, the crystal structure of complexes formed with this ligand reveals the coordination properties and geometries that influence their stability and reactivity (Srinivasan et al., 2005).
Chemical Reactions and Properties
N-Propyl-1,3-propanediamine participates in various chemical reactions, forming complexes with different metals. These reactions are essential for synthesizing new materials with unique properties. For example, its coordination properties with d- and f-electron ions have been studied, showing how it forms complexes with copper and lanthanide ions (Kaczmarek et al., 2018).
Aplicaciones Científicas De Investigación
Medicina: Intermediario Farmacéutico
N-Propil-1,3-propandiamina: se utiliza como una molécula bifuncional en la química medicinal. Sirve como bloque de construcción para sintetizar varios compuestos orgánicos, particularmente en reacciones de aminación reductora donde actúa como una amina nucleofílica para formar enlaces C-N con aldehídos o cetonas {svg_1}. Esta reacción es fundamental en la creación de una amplia gama de productos farmacéuticos.
Agricultura: Síntesis de Agroquímicos
En el sector agrícola, This compound se emplea en la síntesis de agroquímicos. Sus propiedades facilitan la producción de compuestos que pueden potencialmente mejorar la protección de los cultivos y el rendimiento {svg_2}.
Procesos Industriales: Síntesis Orgánica
El compuesto se utiliza ampliamente en procesos industriales, particularmente en la síntesis orgánica. Es un ingrediente clave en la producción de tintes, resinas y otros polímeros debido a su capacidad de unirse fácilmente con otras moléculas, creando estructuras complejas necesarias para aplicaciones industriales {svg_3}.
Ciencias Ambientales: Adsorción de CO2
La investigación en ciencias ambientales ha explorado el uso de This compound en la síntesis de materiales para la captura y adsorción de CO2. Esta aplicación es crucial en el desarrollo de tecnologías destinadas a reducir las emisiones de gases de efecto invernadero {svg_4}.
Ciencia de Materiales: Síntesis de Materiales Avanzados
En la ciencia de los materiales, This compound se utiliza para sintetizar materiales avanzados, incluidos los necesarios para recubrimientos y compuestos de alto rendimiento. Su versatilidad para formar enlaces con varios sustratos permite la creación de materiales con las propiedades deseadas {svg_5}.
Investigación en Bioquímica: Bloques de Construcción Moleculares
El compuesto encuentra un uso significativo en la investigación bioquímica como un bloque de construcción molecular. Está involucrado en la síntesis de biomoléculas y es fundamental para estudiar la estructura y función de proteínas y enzimas {svg_6}.
Fabricación de Tintes: Síntesis de Colorantes
This compound: también es un componente en la síntesis de tintes. Su reactividad con diferentes grupos químicos lo hace adecuado para crear una amplia gama de colorantes utilizados en textiles y otras industrias {svg_7}.
Catálisis: Mejora de las Tasas de Reacción
Por último, actúa como catalizador en diversas reacciones químicas. Su capacidad de donar electrones puede mejorar significativamente la tasa de reacciones, lo que la hace valiosa en investigación y aplicaciones industriales donde el tiempo y la eficiencia son críticos {svg_8}.
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Propyl-1,3-propanediamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this reaction, N-Propyl-1,3-propanediamine acts as a nucleophilic amine, forming carbon-nitrogen (C-N) bonds with aldehydes or ketones . This interaction results in the synthesis of new organic compounds.
Result of Action
The primary result of N-Propyl-1,3-propanediamine’s action is the formation of new organic compounds through C-N bond formation . These new compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Propiedades
IUPAC Name |
N'-propylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-5-8-6-3-4-7/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYZAGJTTTXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066929 | |
| Record name | N-Propylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23764-31-0 | |
| Record name | N-Propyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23764-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(n-Propylamino)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023764310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propyl-1,3-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Propylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PROPYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D00UCX3F42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



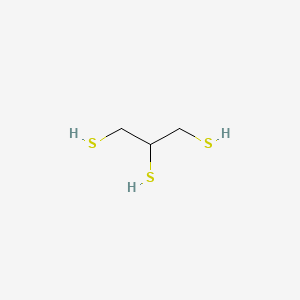
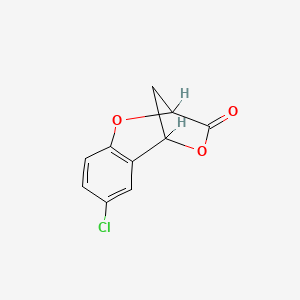
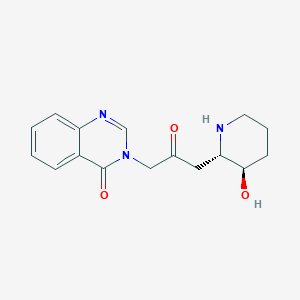

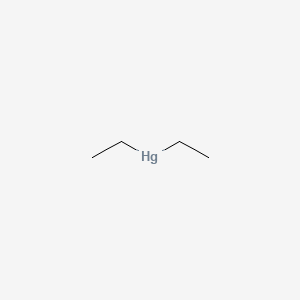
![(1-Acetyl-6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate](/img/structure/B1204317.png)

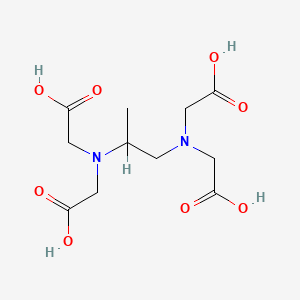
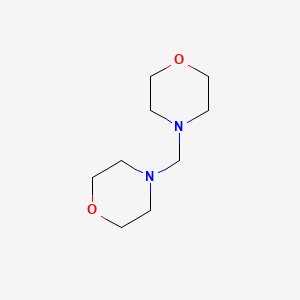
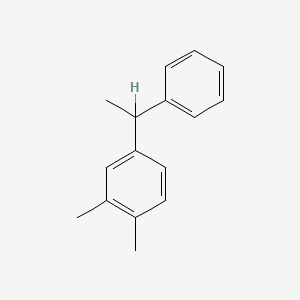
![4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol](/img/structure/B1204327.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)
